

Comparison of BRPF Bromodomain Inhibitors

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Compound Focus: NI-42

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Inhibitor Name	Primary Target(s) & Profile	Potency (IC50 or Kd)	Key Selectivity Features	Primary Research Applications
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| **NI-42** [1] [2] [3] | **Biased BRPF inhibitor** (preferential block of histone H4 binding) [1] | BRPF1: 7.9 nM (IC50) [3] BRPF2: 48 nM (IC50) [3] BRPF3: 260 nM (IC50) [3] | Selective over 44 other bromodomains [2]. Modest activity on BRD9 [2]. | Cellular and in vivo studies; suitable for oral dosing in mice [1] [4]. Probe for fundamental BRPF biology [1]. | | **NI-57** [1] [5] | **Pan-BRPF inhibitor** [1] | Information missing from search results | Similar pan-BRPF profile as OF-1 [5]. | Cellular studies in cancer and inflammatory models [1]. | | **OF-1** [5] | **Pan-BRPF inhibitor** [5] | Information missing from search results | A published pan-BRPF inhibitor [5]. | A complementary chemical probe to NI-57 [5]. | | **BAY-299** [5] | **Dual BRPF2 & TAF1/TAF1L BD2 inhibitor** [5] | BRPF2: 67 nM (IC50) TAF1 BD2: 8 nM (IC50) TAF1L BD2: 106 nM (IC50) [5] | Highly selective for BRPF2 over BRPF1 and BRPF3. Inactive against BET bromodomains [5]. | Investigation of BRPF2 and TAF1/TAF1L biology [5]. | | **GSK6853** [1] [5] | **Selective BRPF1 inhibitor** [1] [5] | Information missing from search results | Selective BRPF1 inhibitor [1] [5]. | A chemical probe for inhibition of the BRPF1 bromodomain [1]. |

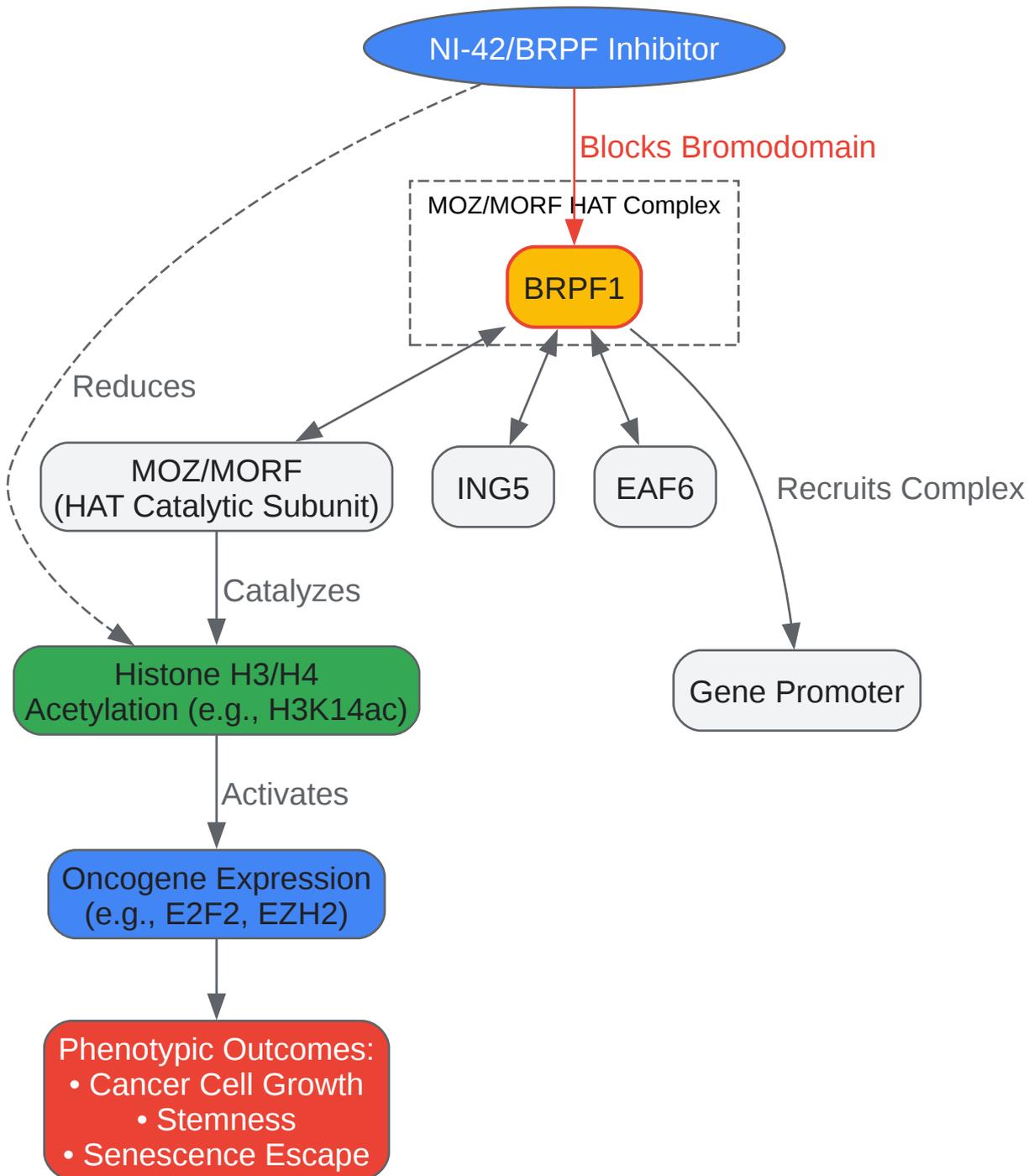
Experimental Data and Methodologies

The data in the table above was generated using established biochemical and cellular assays in the field of epigenetics drug discovery.

- **Binding Affinity Measurements:** The primary biochemical assay used to determine the potency (Kd) of **NI-42** was the **BROMOscan assay**, a competitive binding assay that evaluates interactions against a large panel of bromodomains [2] [3]. This method is key for establishing selectivity profiles.
- **Cellular Target Engagement:** For cell-based studies, researchers often use **histone H3.3 or H4 interaction assays** to demonstrate that the inhibitor effectively engages its target in a complex cellular environment and disrupts the natural function of the BRPF bromodomain [5].
- **Functional Cellular Assays:** To assess the downstream effects of BRPF inhibition, experiments typically include:
 - **Proliferation Assays:** Measuring the inhibition of cancer cell line growth (e.g., in a subset of Acute Myeloid Leukemia lines for **NI-42**) [4].
 - **Phenotypic Modulation:** Observing changes in cell phenotype at low micromolar concentrations in cancer and inflammatory models [1].

Biological Context and Signaling Pathways

To understand how these inhibitors work, it's helpful to see the biological context of their primary target, BRPF1. The following diagram illustrates BRPF1's role as a key scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complex and how its inhibition leads to specific cellular outcomes.



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As shown in the diagram, BRPF1 is a critical scaffold that assembles the MOZ/MORF complex [6] [7]. This complex is recruited to gene promoters, where the MOZ/MORF subunit acetylates histone proteins (such as at H3K14), leading to the activation of key oncogenes like **E2F2** and **EZH2** [6]. This process promotes cancer cell growth, stemness, and other disease-related phenotypes. **NI-42** and similar inhibitors work by

blocking the bromodomain of BRPF1, which is crucial for its function, thereby disrupting this oncogenic signaling cascade.

A Practical Guide for Researchers

Choosing the right chemical probe depends entirely on the biological question you aim to answer. Here is a decision-making framework:

- **For probing shared functions of all BRPF family members:** Use a **pan-BRPF inhibitor** like **NI-57** or **OF-1** [1] [5].
- **For isolating the function of a specific BRPF protein:** Use a **selective inhibitor**.
 - To study **BRPF1-specific biology**, use **GSK6853** [1] [5].
 - To study **BRPF2-specific biology**, use **BAY-299** [5].
- **For in vivo studies requiring oral bioavailability:** **NI-42** is currently the best-characterized probe, with established pharmacokinetic properties suitable for animal models [1] [4].
- **For investigating complex biology involving transcription initiation:** The **dual BRPF2/TAF1 inhibitor BAY-299** offers a unique tool to explore the crosstalk between chromatin regulation and the basal transcription machinery [5].

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